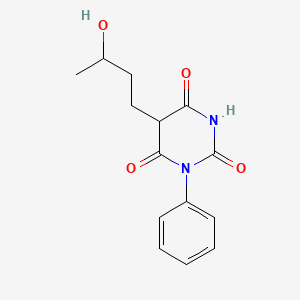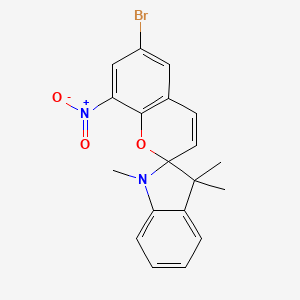
6'-Bromo-8'-nitro-1,3,3-trimethylindolinspirobenzpyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] is a photochromic dye known for its ability to change color upon exposure to light. This compound belongs to the class of spiropyrans, which are characterized by their unique spiro structure that allows for reversible photoisomerization between two forms: a colorless spiropyran form and a colored merocyanine form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1,3,3-trimethyl-2-methyleneindoline, is reacted with bromine to introduce the bromine atom at the 6-position.
Spirocyclization: The brominated indole derivative is then subjected to a condensation reaction with 8-nitro-2-hydroxybenzaldehyde under acidic conditions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Photoisomerization: Exposure to ultraviolet light induces a reversible transformation between the spiropyran and merocyanine forms.
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Photoisomerization: Ultraviolet light is used to induce the transformation.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Photoisomerization: The major product is the merocyanine form, which is colored and exhibits different absorption properties compared to the spiropyran form.
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the study of light-induced molecular switches and sensors.
Biology: Employed in the development of photoresponsive biomaterials and drug delivery systems.
Industry: Utilized in the production of smart coatings, optical data storage devices, and light-sensitive inks.
Wirkmechanismus
The mechanism of action of 6-bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] involves photoisomerization. Upon exposure to ultraviolet light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This transformation is reversible, and the merocyanine form can revert to the spiropyran form upon exposure to visible light or thermal treatment . The molecular targets and pathways involved include the absorption of light by the nitro group, which facilitates the isomerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Lacks the bromine atom at the 6-position, resulting in different reactivity and photochromic properties.
1’,3’,3’-Trimethyl-8-methoxy-6-nitrospiro[chromene-2,2’-indole]: Contains a methoxy group instead of a bromine atom, which affects its electronic properties and photoisomerization behavior.
Uniqueness
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] is unique due to the presence of the bromine atom at the 6-position, which enhances its reactivity in substitution reactions and influences its photochromic properties. This makes it a valuable compound for applications requiring specific light-induced transformations and reactivity .
Eigenschaften
CAS-Nummer |
13034-70-3 |
|---|---|
Molekularformel |
C19H17BrN2O3 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
6-bromo-1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H17BrN2O3/c1-18(2)14-6-4-5-7-15(14)21(3)19(18)9-8-12-10-13(20)11-16(22(23)24)17(12)25-19/h4-11H,1-3H3 |
InChI-Schlüssel |
ICAMZMGPBZILLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)Br)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




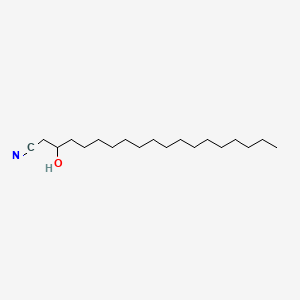
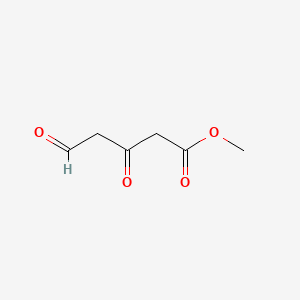
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
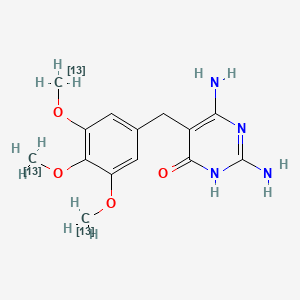
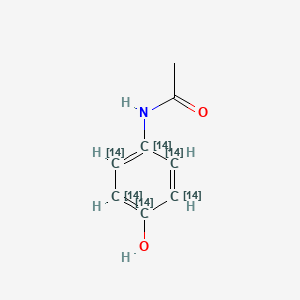
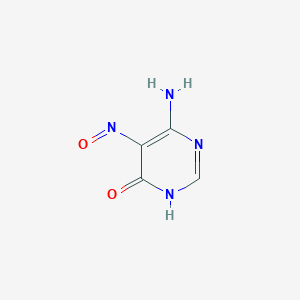
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
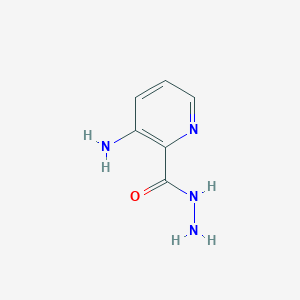
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

